molecular formula C23H21ClN2O3 B11555605 2-[4-(benzyloxy)phenoxy]-N'-[(E)-(3-chlorophenyl)methylidene]propanehydrazide

2-[4-(benzyloxy)phenoxy]-N'-[(E)-(3-chlorophenyl)methylidene]propanehydrazide

Cat. No.: B11555605
M. Wt: 408.9 g/mol
InChI Key: BMSXBCQHZVWOFP-MFKUBSTISA-N
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Description

2-[4-(benzyloxy)phenoxy]-N’-[(E)-(3-chlorophenyl)methylidene]propanehydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of benzyloxy and phenoxy groups, along with a chlorophenyl moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(3-chlorophenyl)methylidene]propanehydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(benzyloxy)phenol: This intermediate can be synthesized by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of 4-(benzyloxy)phenoxypropanehydrazide: This step involves the reaction of 4-(benzyloxy)phenol with 3-chlorobenzaldehyde in the presence of a suitable catalyst to form the desired hydrazide compound.

    Final Condensation: The final step involves the condensation of 4-(benzyloxy)phenoxypropanehydrazide with 3-chlorobenzaldehyde under specific reaction conditions to yield 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(3-chlorophenyl)methylidene]propanehydrazide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzyloxy)phenoxy]-N’-[(E)-(3-chlorophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic and phenoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[4-(benzyloxy)phenoxy]-N’-[(E)-(3-chlorophenyl)methylidene]propanehydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(3-chlorophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(4-chlorophenyl)methylidene]propanehydrazide
  • 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide

Uniqueness

2-[4-(benzyloxy)phenoxy]-N’-[(E)-(3-chlorophenyl)methylidene]propanehydrazide is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C23H21ClN2O3

Molecular Weight

408.9 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide

InChI

InChI=1S/C23H21ClN2O3/c1-17(23(27)26-25-15-19-8-5-9-20(24)14-19)29-22-12-10-21(11-13-22)28-16-18-6-3-2-4-7-18/h2-15,17H,16H2,1H3,(H,26,27)/b25-15+

InChI Key

BMSXBCQHZVWOFP-MFKUBSTISA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC(=CC=C1)Cl)OC2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CC(C(=O)NN=CC1=CC(=CC=C1)Cl)OC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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